4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 330973-29-0
VCID: VC21529601
InChI: InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28)
SMILES: C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-]
Molecular Formula: C21H14BrN5O6
Molecular Weight: 512.3g/mol

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 330973-29-0

Cat. No.: VC21529601

Molecular Formula: C21H14BrN5O6

Molecular Weight: 512.3g/mol

* For research use only. Not for human or veterinary use.

4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one - 330973-29-0

Specification

CAS No. 330973-29-0
Molecular Formula C21H14BrN5O6
Molecular Weight 512.3g/mol
IUPAC Name 4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Standard InChI InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28)
Standard InChI Key RONNJDQQLWDZFH-UHFFFAOYSA-N
SMILES C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-]
Canonical SMILES C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound possesses a complex molecular structure with multiple functional groups that contribute to its chemical properties and potential biological activities. Table 1 presents the key molecular characteristics of this compound.

Table 1: Molecular Characteristics of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

PropertyValue
Molecular FormulaC21H14BrN5O6
Molecular Weight512.3 g/mol
IUPAC Name4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
CAS Number330973-29-0
Standard InChIInChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28)
Standard InChIKeyRONNJDQQLWDZFH-UHFFFAOYSA-N
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)N+[O-])NC4=CC=C(C=C4)Br)N+[O-]
PubChem Compound ID2835720

The molecular structure consists of a dihydroquinoxalin-2(1H)-one core with a substituted benzoyl group at the 4-position. This benzoyl group carries two nitro groups at positions 3 and 5, while position 4 is occupied by a 4-bromophenyl amino group. The presence of these distinct functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Structural Features and Chemical Behavior

Functional Group Analysis

The compound contains several important functional groups that define its chemical behavior:

Molecular Interactions

Based on structural analysis and comparisons with similar compounds, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one likely exhibits several types of intermolecular interactions. The compound's nitro groups can act as hydrogen bond acceptors, while the N-H groups can function as hydrogen bond donors . The bromine atom on the phenyl ring may participate in halogen bonding, which could be relevant for potential receptor interactions in biological systems.

Synthesis and Characterization

Characterization Techniques

For proper characterization of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, several analytical techniques are typically employed:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

    • Infrared (IR) spectroscopy to identify functional groups like nitro, amino, and carbonyl

    • Mass spectrometry to determine molecular weight and fragmentation patterns

  • Chromatographic Methods:

    • Thin-layer chromatography (TLC) for reaction monitoring

    • High-performance liquid chromatography (HPLC) for purity assessment

  • Crystallographic Analysis:

    • X-ray crystallography for definitive structure determination if crystalline material can be obtained

These techniques collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.

Comparative Analysis with Related Compounds

Structural Analogues

While the search results don't provide direct information on structurally similar compounds to 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, we can draw comparisons with other heterocyclic systems mentioned in the search results:

  • Pyrazolopyrimidine derivatives: Compounds such as "4-(butylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine" share the heterocyclic nitrogen-containing core structure, though with different ring systems and substituents .

  • Oxadiazole derivatives: The "4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones/thiones" mentioned in the search results contain similar structural elements including aryl substituents and heterocyclic cores, allowing for analogous structure-activity relationship analyses .

These structural analogues provide context for understanding how subtle modifications to heterocyclic scaffolds can influence chemical and biological properties.

Substituent Effects

The effect of substituents on aryl rings has been well-documented in literature. For instance, research on oxadiazole derivatives indicates that electron-withdrawing and electron-donating substituents on phenyl rings can significantly affect chemical shifts in NMR spectroscopy and biological activities .

By extension, the bromophenyl and dinitro substituents in our compound of interest would be expected to:

  • Influence the electron distribution across the molecule

  • Affect the acidity/basicity of neighboring functional groups

  • Modulate potential interactions with biological targets

  • Alter physicochemical properties such as solubility and lipophilicity

Physical and Chemical Properties

Physicochemical Characteristics

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated for 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Characteristic
Physical AppearanceLikely a crystalline solid
SolubilityLimited solubility in water; better solubility in polar organic solvents (DMSO, DMF)
Partition Coefficient (logP)Moderately lipophilic due to aromatic rings and bromine
Hydrogen Bond DonorsMultiple N-H groups
Hydrogen Bond AcceptorsNitro groups, carbonyl groups, and nitrogen atoms
pKaN-H groups likely exhibit mild acidity
UV-Vis AbsorptionExpected absorption in both UV and visible regions due to extended conjugation

These properties have important implications for the compound's handling, storage, and potential applications in research settings.

Stability Considerations

The presence of multiple functional groups suggests potential chemical reactivity under certain conditions:

  • The nitro groups may be susceptible to reduction, particularly in the presence of strong reducing agents

  • The N-H bonds could potentially participate in substitution reactions

  • The bromine substituent provides a potential site for metal-catalyzed coupling reactions

  • The lactam functionality introduces a potential site for hydrolysis under harsh conditions

These reactivity patterns could be exploited for derivatization but also necessitate appropriate storage conditions to maintain compound integrity.

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